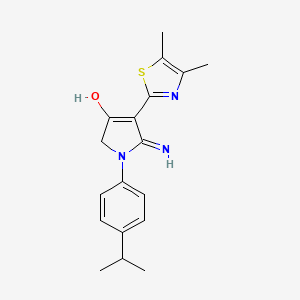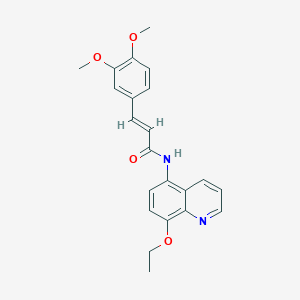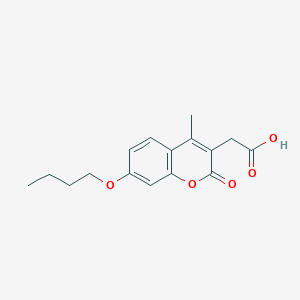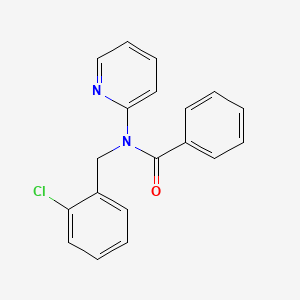![molecular formula C23H17F2N3O3 B11308953 2-(4-fluorophenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B11308953.png)
2-(4-fluorophenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide is a complex organic compound that features a combination of fluorophenyl and oxadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors to form the 1,2,4-oxadiazole ring. Common reagents for this step include hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The oxadiazole intermediate is then coupled with 4-fluorophenyl derivatives using coupling agents such as EDCI or DCC in the presence of a base like triethylamine.
Final Assembly: The final step involves the coupling of the fluorophenoxy group with the previously formed intermediate under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the reduction of the oxadiazole ring.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield quinone derivatives, while reduction could lead to partially or fully reduced oxadiazole rings.
Scientific Research Applications
2-(4-fluorophenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor or modulator of specific biological pathways.
Materials Science: Its properties may be useful in the development of advanced materials, such as polymers or coatings with specific functionalities.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, potentially leading to the discovery of new therapeutic agents.
Industrial Applications: It may find use in the synthesis of other complex molecules or as a building block in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate fully.
Comparison with Similar Compounds
Similar Compounds
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: This compound also features a fluorophenyl group and has been studied for its activity as a PPAR agonist.
2-(3-Chloro-4-fluorophenoxy)acetic acid: Another compound with a fluorophenyl group, used in various chemical applications.
Uniqueness
2-(4-fluorophenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide is unique due to its combination of fluorophenyl and oxadiazole groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H17F2N3O3 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide |
InChI |
InChI=1S/C23H17F2N3O3/c1-14(30-20-12-8-18(25)9-13-20)22(29)26-19-10-4-16(5-11-19)23-27-21(28-31-23)15-2-6-17(24)7-3-15/h2-14H,1H3,(H,26,29) |
InChI Key |
MLSFYGAKARCOBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)OC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopropyl(4-{4-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazin-1-yl)methanone](/img/structure/B11308881.png)
![3,4-Dimethylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11308884.png)
![[4-(4-Fluorophenyl)piperazin-1-yl][1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone](/img/structure/B11308894.png)

![2-(5-bromo-1H-indol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B11308903.png)

![6-[3-(azepan-1-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11308912.png)
![6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11308916.png)


![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B11308929.png)
![3-[(2-chloro-6-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11308943.png)
![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B11308945.png)
![N-benzyl-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11308966.png)
